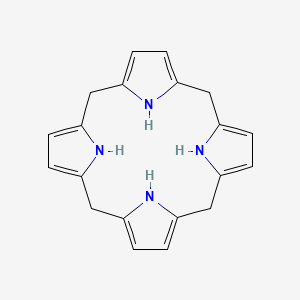

Porphyrinogen

Übersicht

Beschreibung

Porphyrinogen is a tetrapyrrole fundamental parent, a member of porphyrinogens and a calixpyrrole.

Wissenschaftliche Forschungsanwendungen

1. Chemical and Enzymatic Generation

Porphyrinogens are substrates for heme biosynthetic enzymes and are generated through chemical reduction or enzymatic processes. Bergonia, Phillips, and Kushner (2009) describe an improved method for converting porphyrins to porphyrinogens using palladium on carbon as a catalyst under hydrogen, which is more compatible with biological studies (Bergonia, Phillips, & Kushner, 2009).

2. Applications in Organic Chemistry

Porphyrinogens assist in transforming acetylenes into vinylidenes, leading to various functional molecules. Bonomo et al. (2001) demonstrated how porphyrinogen aids in the conversion of terminal acetylenes into Ru-vinylidenes (Bonomo et al., 2001).

3. Educational Use in Organic Synthesis

In an educational context, Sobral (2005) highlighted the synthesis of meso-octamethylthis compound in a laboratory experiment, emphasizing its importance as a porphyrin precursor and macrocycle for coordination compounds (Sobral, 2005).

4. Role in Haem Biosynthetic Pathway

Lim (1991) discussed porphyrinogens as intermediates in the haem biosynthetic pathway, crucial for the synthesis of hemoglobin, chlorophyll, and vitamin B12 (Lim, 1991).

5. This compound Carboxy‐lyase Interaction

Research by Catabbi et al. (1999) focused on this compound carboxy‐lyase, an enzyme involved in converting urothis compound III to coprothis compound III, and its interaction with inhibitors (Catabbi et al., 1999).

6. Biomarker in Metal Exposure and Toxicity

Woods (1995) explored the use of porphyrins and porphyrinogens as biomarkers for toxic metal exposures in human subjects, emphasizing their role in indicating metal-specific changes in urinary porphyrin excretion patterns (Woods, 1995).

7. Coordination Chemistry of f-Elements

Brewster et al. (2020) investigated expanded porphyrin and this compound ligands for their potential in f-element metal coordination chemistry, with applications in chemical and medical sciences (Brewster et al., 2020).

8. This compound Oxidation in Presence of Metals

Research by Woods et al. (1990) provided insights into how mercuric ions promote this compound oxidation, suggesting a free radical-mediated process compromising the antioxidant potential of endogenous thiols (Woods et al., 1990).

9. Porphyrinoids in Chemical Sensors

Paolesse et al. (2017) explored the use of porphyrinoids, including porphyrinogens, in chemical sensors, highlighting their ability to mimic biological functions like reversible binding and catalytic activation (Paolesse et al., 2017).

Eigenschaften

Molekularformel |

C20H20N4 |

|---|---|

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

5,10,15,20,21,22,23,24-octahydroporphyrin |

InChI |

InChI=1S/C20H20N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-8,21-24H,9-12H2 |

InChI-Schlüssel |

VCRBUDCZLSQJPZ-UHFFFAOYSA-N |

SMILES |

C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C1N5 |

Kanonische SMILES |

C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C1N5 |

Synonyme |

calix(4)pyrrole |

Herkunft des Produkts |

United States |

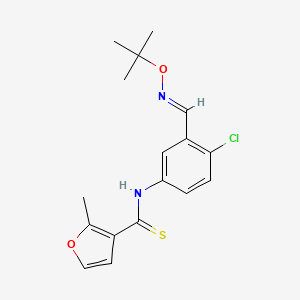

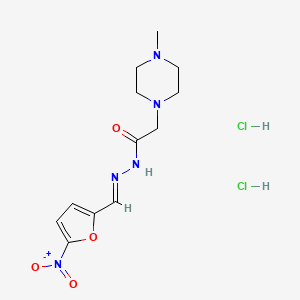

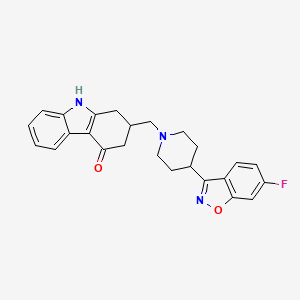

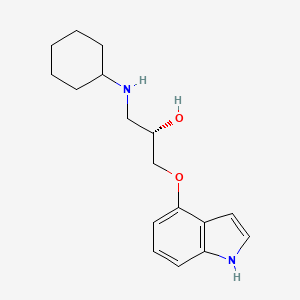

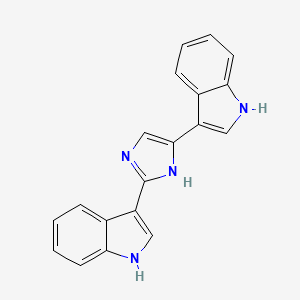

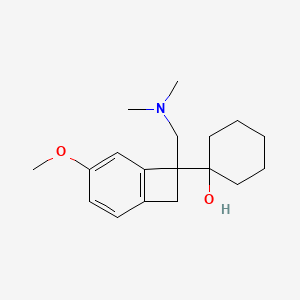

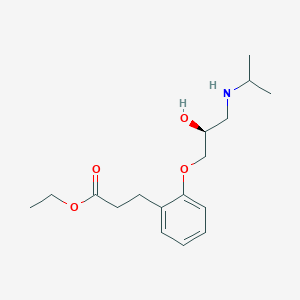

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(+)-(R)-4-[3,4-dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethylbenzonitrile](/img/structure/B1241797.png)

![4-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-5-[[(2S,3S)-1-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide](/img/structure/B1241799.png)

![1-Cyclopropyl-4-oxo-5-methyl-6-fluoro-7-[(2-aminoethyl)amino]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1241804.png)

![3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1241808.png)